molecular formula C32H45N5O3S B564678 Desthiazolylmethyloxycarbonyl Ritonavir-d6 CAS No. 1217772-02-5

Desthiazolylmethyloxycarbonyl Ritonavir-d6

Cat. No. B564678
CAS RN: 1217772-02-5
M. Wt: 585.841
InChI Key: IQKWCORIMSRQGZ-YQNDCQBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desthiazolylmethyloxycarbonyl Ritonavir-d6 is a labeled metabolite of the selective HIV-1 protease inhibitor Ritonavir . It is used in research and has the molecular formula C32 D6 H39 N5 O3 S .


Molecular Structure Analysis

The molecular structure of Desthiazolylmethyloxycarbonyl Ritonavir-d6 is complex, as indicated by its molecular formula C32 D6 H39 N5 O3 S . The exact structure would be best determined through techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

Desthiazolylmethyloxycarbonyl Ritonavir-d6 has a molecular weight of 585.83 . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.

Scientific Research Applications

Analytical Reference Standard

Desthiazolylmethyloxycarbonyl Ritonavir-d6 is available for purchase as a reference standard for COVID-19 research chemicals and analytical standards. As a reference standard, it is used to ensure the accuracy and consistency of analytical methods in research, particularly in the quantification of Ritonavir in various samples .

Cancer Research

This compound has been identified as a minor metabolite of Ritonavir that exhibits potent activity against ER+, HER2+, and triple-negative breast cancer lines. Although the exact mechanisms of action are unknown, its efficacy in inhibiting cancer cell lines suggests its use in cancer research to understand drug interactions and therapeutic effects .

Quantification of Ritonavir

Ritonavir-d6 serves as an internal standard for the quantification of Ritonavir, which is crucial in pharmacokinetic studies, drug monitoring, and ensuring proper dosage in therapeutic applications. The deuterated form provides a stable isotopic label that is detectable and distinguishable from the non-deuterated form during analysis .

Mechanism of Action

Target of Action

Desthiazolylmethyloxycarbonyl Ritonavir-d6, also known as M1, is a minor metabolite of Ritonavir . It exhibits potent activity against ER+, HER2+ and triple negative breast cancer lines . The primary targets of M1 are the proteasome and the unfolded protein response (UPR), which have been identified as Ritonavir targets .

Mode of Action

M1 interacts with its targets, the proteasome and UPR, in a unique way. It up-regulates the chymotryptic, tryptic and caspase-like activities of the purified 20S proteasome . M1 also up-regulates the proteasome chymotryptic site in breast cancer cells .

Biochemical Pathways

The biochemical pathways affected by M1 involve the proteasome and UPR. M1’s up-regulation of proteasome activity leads to a reduction in the levels of survivin in T47D and MDA-MB-231 lines, and surface HER2 in the SKBR3 line .

Pharmacokinetics

It is known that 1 hour following m1 intraperitoneal administration, m1 plasma levels were measurable (36 ± 23 microM) . In contrast, Ritonavir administration resulted in M1 levels that were at or below the limit of detection .

Result of Action

The molecular and cellular effects of M1’s action include a G0/G1 block and apoptosis in all lines tested . M1 also significantly reduces survivin levels in the T47D and MDA-MB-231 lines, and surface HER2 in the SKBR3 line . In vivo, M1 inhibits the MDA-MB-231 xenograft at its maximum tolerated dose (MTD, 20 mg/kg), while Ritonavir exhibits no effect at this dosing, which is half of its MTD .

Action Environment

In general, factors such as ph, temperature, salinity, and the presence of other molecules can impact the effectiveness of a drug

Safety and Hazards

As a research chemical, Desthiazolylmethyloxycarbonyl Ritonavir-d6 should be handled with care. It’s important to follow all safety protocols when working with this compound .

properties

IUPAC Name

(2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-2-[[[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45N5O3S/c1-21(2)29(36-32(40)37(5)19-26-20-41-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28(38)27(33)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29,38H,16-19,33H2,1-5H3,(H,34,39)(H,36,40)/t25-,27-,28-,29-/m0/s1/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKWCORIMSRQGZ-YQNDCQBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)N)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.